An In-depth Technical Guide to the Physical Properties of 3,3-Bis(fluoromethyl)oxetane
An In-depth Technical Guide to the Physical Properties of 3,3-Bis(fluoromethyl)oxetane
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the known and predicted physical properties of 3,3-Bis(fluoromethyl)oxetane (CAS No. 338-61-4). As a fluorinated heterocyclic compound, it holds significant potential in medicinal chemistry and materials science, primarily due to the influence of the fluorine atoms and the oxetane ring on properties such as polarity, metabolic stability, and conformational rigidity. This document consolidates available data on its fundamental physical characteristics and outlines standard experimental protocols for the determination of properties for which published data is currently unavailable. The guide is intended to serve as a foundational resource for researchers and developers working with this and structurally related compounds.
Introduction: The Significance of Fluorinated Oxetanes
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug design and materials science. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's pharmacokinetic and physicochemical profile. Similarly, the oxetane ring, a four-membered cyclic ether, is increasingly utilized as a versatile scaffold that can impart improved solubility, reduced lipophilicity, and favorable metabolic properties compared to more traditional functionalities.
3,3-Bis(fluoromethyl)oxetane emerges at the intersection of these two valuable structural motifs. The gem-difluoromethyl substitution on the oxetane ring is anticipated to have a significant impact on the molecule's electronic and conformational properties, making it a compound of considerable interest for applications ranging from the development of novel therapeutics to the synthesis of advanced polymers. A thorough understanding of its physical properties is paramount for its effective handling, characterization, and application.
Core Physical and Chemical Properties
The following table summarizes the available and calculated physical and chemical properties of 3,3-Bis(fluoromethyl)oxetane.
| Property | Value | Source/Method |
| IUPAC Name | 3,3-Bis(fluoromethyl)oxetane | - |
| CAS Number | 338-61-4 | BLD Pharm[1] |
| Molecular Formula | C₅H₈F₂O | PubChemLite[2] |
| Molecular Weight | 122.11 g/mol | BLD Pharm[1] |
| Boiling Point | 153.328 °C at 760 mmHg | ECHEMI Safety Data Sheet[3] |
| Density | 1.076 g/cm³ | ECHEMI Safety Data Sheet[3] |
| Flash Point | 52.532 °C | ECHEMI Safety Data Sheet[3] |
| Melting Point | No data available | - |
| Refractive Index (n_D_²⁰) | No data available | - |
| Solubility | No data available | - |
| Predicted XlogP | 0.7 | PubChemLite[2] |
| SMILES | C1C(CO1)(CF)CF | PubChemLite[2] |
| InChI | InChI=1S/C5H8F2O/c6-1-5(2-7)3-8-4-5/h1-4H2 | PubChemLite[2] |
| InChIKey | MSXYVRFANVULOQ-UHFFFAOYSA-N | PubChemLite[2] |
Structural and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to be relatively simple. The two equivalent methylene protons of the fluoromethyl groups (-CH₂F) would likely appear as a doublet of triplets due to coupling with the adjacent fluorine and the protons on the oxetane ring. The four protons of the oxetane ring (-CH₂-O-CH₂-) would likely appear as two distinct signals, each being a triplet, due to their different chemical environments relative to the gem-difluoromethyl groups.
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¹³C NMR: The carbon spectrum would show distinct signals for the quaternary carbon C(CH₂F)₂, the fluoromethyl carbons (-CH₂F), and the two methylene carbons of the oxetane ring (-CH₂-O-CH₂-). The carbon signals of the fluoromethyl groups will exhibit strong coupling to fluorine.
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¹⁹F NMR: The fluorine NMR would display a single resonance, likely a triplet, due to coupling with the adjacent methylene protons.
Infrared (IR) Spectroscopy
The IR spectrum of 3,3-Bis(fluoromethyl)oxetane would be characterized by strong C-F stretching vibrations, typically in the region of 1000-1100 cm⁻¹. The presence of the oxetane ring would be indicated by the C-O-C stretching vibrations, usually observed around 950-1050 cm⁻¹. The C-H stretching vibrations of the methylene groups would appear in the 2850-3000 cm⁻¹ region.
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum would be expected to show the molecular ion peak (M⁺) at m/z 122. Subsequent fragmentation patterns would likely involve the loss of fluoromethyl radicals or cleavage of the oxetane ring.
Experimental Protocols for Physical Property Determination
Given the absence of published experimental data for several key physical properties, the following section provides standardized, field-proven methodologies for their determination.
Determination of Melting Point
As the boiling point is relatively high, it is plausible that 3,3-Bis(fluoromethyl)oxetane is a liquid at room temperature. If it were a solid, the melting point could be determined using a standard melting point apparatus.
Caption: Workflow for Melting Point Determination.
Determination of Boiling Point
The reported boiling point can be verified using the capillary method, which is suitable for small sample volumes.
Caption: Capillary Method for Boiling Point Measurement.
Determination of Density
The density of liquid 3,3-Bis(fluoromethyl)oxetane can be accurately measured using a pycnometer or by simply measuring the mass of a known volume.
Caption: Workflow for Liquid Density Determination.
Determination of Refractive Index
The refractive index is a valuable property for identifying and assessing the purity of a liquid. It can be measured using a refractometer.
Caption: Procedure for Refractive Index Measurement.
Determination of Solubility
A qualitative assessment of solubility in various solvents is crucial for understanding the compound's behavior in different environments, which is particularly important in drug development for formulation and in materials science for processing.
Protocol:
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Add approximately 0.1 mL of 3,3-Bis(fluoromethyl)oxetane to 2 mL of the solvent in a test tube.
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Agitate the mixture vigorously for 1-2 minutes.
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Observe for homogeneity. If the mixture is a single phase, the compound is soluble. If two phases persist, it is insoluble.
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Test solvents should include water, ethanol, acetone, dichloromethane, and hexane to cover a range of polarities.
Applications and Relevance of Physical Properties in Research and Development
The physical properties of 3,3-Bis(fluoromethyl)oxetane are directly relevant to its potential applications:
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Drug Development: The predicted low lipophilicity (XlogP = 0.7) suggests good aqueous solubility, a desirable trait for drug candidates. The density and boiling point are important for handling and formulation processes.
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Polymer Chemistry: As a monomer, its boiling point and thermal stability are critical for polymerization reactions. The density of the resulting polymer will be influenced by the monomer's density.
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Agrochemicals: Similar to pharmaceuticals, solubility and stability are key factors in the formulation and efficacy of agrochemicals.
Safety and Handling
While a full safety data sheet should be consulted, the available information indicates a flash point of 52.532 °C, suggesting it is a combustible liquid. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated area, are essential.
Conclusion
3,3-Bis(fluoromethyl)oxetane is a compound with significant potential, stemming from the unique combination of a strained oxetane ring and geminal fluoromethyl substituents. While a complete experimental dataset of its physical properties is not yet publicly available, the existing data, coupled with the standardized experimental protocols outlined in this guide, provide a solid foundation for researchers. As this and similar molecules are further investigated, a more comprehensive understanding of their physical behavior will undoubtedly accelerate their application in various fields of chemical science.
References
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PubChemLite. (n.d.). 3,3-bis(fluoromethyl)oxetane (C5H8F2O). Retrieved from [Link]
